N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide
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Overview
Description
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide typically involves the following steps:
Formation of the phenoxybutanamide backbone: This can be achieved by reacting 4-chloro-3-methylphenol with 4-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Introduction of the bromophenyl group: The intermediate product is then reacted with 3-bromoaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-(4-chlorophenoxy)butanamide
- N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide
- N-(4-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide
Uniqueness
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine and Chlorine Substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.
- Phenoxybutanamide Backbone : This structure is pivotal for its biological activity, allowing interaction with various enzymes and receptors.
The biological activity of this compound primarily involves modulation of enzyme activity and receptor interactions. The specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation, metabolism, or other physiological processes.
Anti-inflammatory Effects
Compounds in the same class have been studied for their anti-inflammatory effects. The presence of halogen substituents often correlates with enhanced anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound could also possess similar properties.
Case Study: Synthesis and Biological Evaluation
A detailed study on the synthesis of this compound involved:
- Synthesis Method : The compound was synthesized via a multi-step process involving the reaction of 4-chloro-3-methylphenol with 4-bromobutyryl chloride, followed by coupling with 3-bromoaniline using dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Biological Evaluation : Preliminary evaluations indicated that the compound could modulate specific enzyme activities, although detailed pharmacological data remains sparse.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-bromophenyl)-4-(4-chlorophenoxy)butanamide | Similar halogen substitutions | Moderate antibacterial activity |
N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide | Different methyl positioning | Potentially lower activity |
N-(4-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide | Variation in bromine positioning | Similar mechanism but different potency |
This table illustrates how variations in structure affect biological outcomes, emphasizing the unique profile of this compound.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-12-10-15(7-8-16(12)19)22-9-3-6-17(21)20-14-5-2-4-13(18)11-14/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYCORCIYZWSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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